6-(3-CHLOROPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
6-(3-CHLOROPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(3-CHLOROPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate, followed by p-TsOH . This method provides an efficient route to obtain the desired compound with good yields.
Chemical Reactions Analysis
6-(3-CHLOROPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promising antimicrobial and antifungal activities.
Medicine: It has been investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-CHLOROPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, the compound can disrupt membrane integrity in fungal cells, leading to their death .
Comparison with Similar Compounds
6-(3-CHLOROPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural features and pharmacological profile. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
1,2,3-Triazoles: These compounds have a different ring structure but exhibit some overlapping biological activities.
Thiadiazoles: These compounds are structurally related but have distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN4S |
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Molecular Weight |
278.76 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4S/c1-7(2)10-14-15-12-17(10)16-11(18-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3 |
InChI Key |
AFLJBFWCVQUDML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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